(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1,8H,2-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNKPSMXDGQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride typically involves the reduction of pyridine derivatives. One common method includes the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted amine compounds.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that (1,2,3,6-tetrahydropyridin-4-yl)methanamine dihydrochloride exhibits neuroprotective properties. It significantly influences serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders.
Case Studies
-
Case Study 1: Depression Model
In a study involving a murine model of depression, administration of this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The compound demonstrated an increase in serotonin levels in the hippocampus, suggesting a potential antidepressant effect. -
Case Study 2: Neuroprotection
Another investigation focused on the compound's neuroprotective effects against oxidative stress-induced neuronal damage. Results showed that it reduced cell death in cultured neurons exposed to oxidative agents, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Potential
Emerging research has also explored the anticancer properties of this compound. Its ability to interact with multiple biological targets makes it a candidate for further investigation in oncology.
Case Studies
-
Case Study 3: Breast Cancer
A study evaluated the effects of this compound on triple-negative breast cancer (TNBC) cells. The results indicated a significant reduction in tumor growth and increased apoptosis markers compared to untreated controls. -
Case Study 4: Colon Cancer
In another study involving colon cancer models, treatment with the compound resulted in decreased tumor size and improved survival rates. Mechanistic studies revealed that it downregulated anti-apoptotic proteins and upregulated pro-apoptotic factors.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuropharmacology | Partial agonism at 5-HT1A receptors | Reduced depressive behaviors in murine models |
| Neuroprotection | Antioxidant effects | Decreased neuronal cell death under oxidative stress |
| Anticancer Activity | Induction of apoptosis | Significant tumor reduction in TNBC models |
| Disruption of cell cycle | Improved survival rates in colon cancer models |
Mechanism of Action
The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. The compound can modulate receptor activity, leading to changes in neurotransmitter release and uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structural analog identified in the provided evidence is (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS: 153196-51-1), a benzyl-substituted derivative of the target compound. Below is a detailed comparison based on structural, functional, and application-related properties:
Table 1: Comparative Analysis
Key Differences:
The dihydrochloride salt in the target compound improves its stability and solubility, a critical factor in formulation and handling .
Functional Implications :
- The absence of a benzyl group in the target compound may reduce steric hindrance, enabling broader synthetic utility or easier functionalization.
- Benzyl substitution could enhance membrane permeability in biological systems, though this is speculative without direct pharmacological data.
Safety and Handling :
- The benzyl-substituted compound’s safety data sheet (SDS) emphasizes standard laboratory precautions (e.g., avoiding inhalation, flammability risks) . The dihydrochloride form may pose distinct hazards (e.g., corrosivity) due to its acidic counterions, though specific data are unavailable.
Research Findings and Limitations
- Available Evidence : The comparison relies heavily on structural extrapolation and the SDS of the benzyl-substituted analog, as direct studies on the target compound are absent in the provided materials.
- Critical Knowledge Gaps: Pharmacological activity (e.g., receptor binding, metabolic stability) for either compound is undocumented. Synthetic routes, stability under varying conditions, and detailed toxicity profiles remain unexplored.
Biological Activity
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by relevant studies and data.
The compound has the molecular formula C6H12N2·2HCl and a molecular weight of 185.1 g/mol. It is typically synthesized through the hydrogenation of pyridine derivatives using catalysts such as palladium on carbon (Pd/C) under controlled conditions . The compound's structure allows it to undergo various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It modulates dopaminergic receptors and has been studied for its effects on neurotransmitter release and uptake. This interaction suggests potential therapeutic applications in neurological disorders .
Neuropharmacological Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to influence serotonin 5-HT1A receptors significantly. A study highlighted that derivatives of this compound displayed biased agonism for ERK1/2 phosphorylation pathways, which are critical in regulating mood and anxiety .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against tumor cells by inducing apoptosis. This suggests that modifications to the tetrahydropyridine structure could enhance its efficacy against cancer cells .
Case Studies
Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of this compound on PC12 cells under hypoxic conditions, it was found that the compound significantly increased cell viability and reduced oxidative stress markers. The mechanism was linked to the activation of the mTOR signaling pathway .
Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of modified tetrahydropyridine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine | Neuroactive | Exhibits altered receptor binding profiles compared to the parent compound. |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic | Used as a model for Parkinson’s disease but shows detrimental effects on dopaminergic neurons. |
Q & A
Q. What are the standard synthetic routes and characterization methods for (1,2,3,6-tetrahydropyridin-4-yl)methanamine dihydrochloride?
- Synthesis : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the tetrahydropyridine ring, followed by coupling with boronic acid derivatives (e.g., Suzuki-Miyaura cross-coupling) and subsequent deprotection. For example, tert-butyl carbamate intermediates are used to stabilize the tetrahydropyridine moiety during reactions, as demonstrated in analogous syntheses of related dihydropyridines .
- Characterization : Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (High-Performance Liquid Chromatography) with retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) to validate purity. Additional NMR (¹H/¹³C) and elemental analysis are recommended for structural confirmation .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?
- Purity : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier is effective for resolving polar impurities. LC-MS with electrospray ionization (ESI) is critical for detecting low-abundance byproducts.
- Stability : Conduct accelerated stability studies under varying temperatures (e.g., -20°C, 4°C, RT) and humidity levels. Monitor degradation via UV-Vis spectroscopy (λ ~250–300 nm for aromatic intermediates) and track mass changes using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers design receptor-binding assays to evaluate its pharmacological activity?
- Experimental Design : Use radioligand displacement assays (e.g., ³H-labeled agonists) to measure binding affinity (Ki) at target receptors. For example, CP 93129 dihydrochloride, a structurally related 5-HT₁B agonist, showed Ki = 8.1 nM in competitive binding studies. Apply similar protocols with adjustments for receptor subtype selectivity (e.g., 5-HT₁A, 5-HT₁D) to avoid off-target effects .
- Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Validate results with orthogonal methods like calcium flux assays or β-arrestin recruitment assays .
Q. How should contradictory data in pharmacological studies be addressed?
- Case Example : Discrepancies in receptor selectivity (e.g., 5-HT₁B vs. D₂ dopamine receptor binding) may arise from assay conditions (e.g., buffer composition, cell membrane preparation methods).
- Resolution : Perform side-by-side assays under standardized conditions. Use knockout cell lines or selective antagonists to isolate target effects. Cross-validate with in vivo models (e.g., locomotor activity tests for antipsychotic activity) .
Q. What strategies are recommended for in vivo studies involving this compound?
- Formulation : Prepare solutions in DMSO (≤21.7 mg/mL) or saline with pH adjustment (4.5–6.5) to enhance solubility. For oral administration, use cyclodextrin-based carriers to improve bioavailability.
- Dosing : Conduct pharmacokinetic (PK) profiling in rodents to determine optimal dosing intervals. Monitor plasma half-life and tissue distribution via LC-MS/MS .
Q. Can this compound be functionalized for bioorthogonal applications?
- Methodology : Modify the primary amine group using tetrazine derivatives (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) for inverse electron-demand Diels-Alder (IEDDA) click chemistry. This enables site-specific conjugation with biomolecules (e.g., antibodies, peptides) for imaging or targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
